6-(3-Pyridinylcarbonyl)valerolactam-d4 is a deuterated compound characterized by the molecular formula CHDNO and a molecular weight of 208.25 g/mol. This compound is significant in the field of proteomics research, particularly for studies involving labeling and tracking biological molecules due to its unique isotopic composition. It belongs to the class of valerolactams, which are cyclic amides derived from valeroic acid.
The compound can be sourced from various chemical suppliers, including Santa Cruz Biotechnology, which markets it specifically for proteomics applications . In terms of classification, 6-(3-Pyridinylcarbonyl)valerolactam-d4 is categorized as a specialty chemical, particularly useful in biochemical and pharmaceutical research contexts.
The synthesis of 6-(3-Pyridinylcarbonyl)valerolactam-d4 typically involves several key steps, including the formation of the valerolactam ring and the introduction of the pyridinylcarbonyl group. While specific detailed methodologies for this exact compound may not be extensively documented in public literature, similar compounds have been synthesized through various organic chemistry techniques such as:
The synthesis may require careful control of reaction conditions such as temperature, pressure, and pH to ensure high yields and purity. The use of catalysts or specific solvents can also influence the efficiency of the reaction.
The molecular structure of 6-(3-Pyridinylcarbonyl)valerolactam-d4 features a pyridine ring attached to a carbonyl group, which is further linked to a valerolactam moiety. The presence of deuterium atoms is crucial for its applications in tracing experiments.
6-(3-Pyridinylcarbonyl)valerolactam-d4 can undergo various chemical reactions typical for lactams and amides, including:
Reactions involving this compound must be conducted under controlled conditions to prevent degradation or unwanted side reactions. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to monitor these reactions.
The mechanism of action for 6-(3-Pyridinylcarbonyl)valerolactam-d4 in biological systems primarily revolves around its role as a tracer in proteomics studies. When incorporated into proteins or peptides, it allows researchers to track metabolic pathways and interactions within cells.
The incorporation of deuterated compounds like this one can enhance the sensitivity of analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), providing clearer insights into protein dynamics and functions.
Relevant data regarding these properties can be found in chemical databases like PubChem .
6-(3-Pyridinylcarbonyl)valerolactam-d4 has several scientific applications:
6-(3-Pyridinylcarbonyl)valerolactam-d4 is a deuterium-labeled derivative of the bioactive lactam 6-(3-Pyridinylcarbonyl)valerolactam (CAS 144751-22-4). Its molecular formula is C₁₁H₈D₄N₂O₂, with a molecular weight of 208.25 g/mol, reflecting the replacement of four hydrogen atoms with deuterium isotopes [1]. The non-deuterated parent compound has the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol [2]. The systematic IUPAC name denotes the valerolactam (5-membered lactam) core substituted at the 6-position with a 3-pyridinylcarbonyl group. This compound belongs to the anabaseine family, which are alkaloid analogs with nicotinic receptor interactions [1] [2]. Its primary alias, δ-valerolactam-d4 derivative, emphasizes the isotopic modification at the lactam ring.
Table 1: Molecular Characteristics of 6-(3-Pyridinylcarbonyl)valerolactam and Its Deuterated Form
Property | 6-(3-Pyridinylcarbonyl)valerolactam | 6-(3-Pyridinylcarbonyl)valerolactam-d4 |
---|---|---|
CAS Number | 144751-22-4 | Not specified |
Molecular Formula | C₁₁H₁₂N₂O₂ | C₁₁H₈D₄N₂O₂ |
Molecular Weight (g/mol) | 204.23 | 208.25 |
Core Structure | δ-Valerolactam + 3-pyridinylcarbonyl | Deuterated δ-valerolactam + 3-pyridinylcarbonyl |
Primary Application | Anabaseine analog | Isotopically labeled research compound |
The compound features a γ-valerolactam (2-piperidone) core fused to a ketone linkage at the 6-position, connecting to a 3-pyridinyl moiety. This architecture creates a planar, conjugated system that enables specific biological interactions, particularly with bromodomain-containing proteins like BRD9, as evidenced by structural analogs observed in crystallographic studies [4] [5]. The deuterium atoms are incorporated at four positions (denoted by -d4), most likely on the valerolactam ring’s aliphatic carbons, based on the molecular formula C₅H₅D₄NO for the foundational δ-valerolactam-d4 building block [7] [9].
Deuteration significantly alters the compound’s physicochemical behavior through the deuterium kinetic isotope effect (DKIE). The C–D bond exhibits greater stability than the C–H bond due to a lower zero-point vibrational energy and a higher activation energy barrier for cleavage (typically 1.2–1.5 kcal/mol difference) [3]. This effect reduces the rate of metabolic oxidation at deuterated positions, particularly those mediated by cytochrome P450 (CYP) enzymes, which metabolize >50% of marketed drugs [3]. For 6-(3-Pyridinylcarbonyl)valerolactam-d4, deuteration aims to prolong systemic exposure, minimize toxic metabolite formation, and enhance receptor binding specificity—principles validated by approved deuterated drugs like deutetrabenazine and deucravacitinib [3]. The isotopic labeling also facilitates tracking in mass spectrometry-based assays due to the predictable 4 Da mass shift [1] [9].
Deuterated valerolactams emerged from broader advances in deuteration science, evolving from metabolic tracers to therapeutic enhancers. Early deuterated compounds (1960s–2000s) like d₂-tyramine and d₃-morphine served as research tools, but the "deuterium switch" strategy gained momentum post-2010 [3]. This approach systematically replaces hydrogen with deuterium in bioactive molecules to optimize pharmacokinetics without altering primary pharmacology. The 2017 FDA approval of deutetrabenazine (for Huntington’s chorea) validated this strategy, demonstrating reduced dosing frequency and improved tolerability over its non-deuterated counterpart [3].
Valerolactam deuteration builds on this legacy. δ-Valerolactam-d4 (CAS 675-20-7) was first synthesized as a stable isotope-labeled intermediate for pharmaceuticals like cenicriviroc, an experimental HIV therapy [7]. Its application expanded to bromodomain inhibitors, inspired by crystallographic studies of valerolactam-quinolone ligands (e.g., PDB entries 4Z6I and 4Z6H) bound to BRD9—a protein regulating inflammatory cytokines [4] [5]. The 2022 approval of deucravacitinib, a deuterated TYK2 inhibitor for psoriasis, further demonstrated deuteration’s ability to block off-target metabolite formation, a principle directly applicable to 6-(3-Pyridinylcarbonyl)valerolactam-d4 development [3]. Current clinical candidates like BMS-986322 (a BRD7/9 inhibitor follow-up) underscore the therapeutic relevance of deuterated valerolactam derivatives in epigenetics and oncology [3].
Table 2: Key Milestones in Deuterated Drug Development Relevant to Valerolactam Derivatives
Year | Milestone | Significance |
---|---|---|
1960s | Synthesis of d₂-tyramine, d₃-morphine | Early proof-of-concept for deuterated bioactive compounds |
2008 | FDA approval of tetrabenazine | Established non-deuterated parent drug for chorea in Huntington’s disease |
2017 | FDA approval of deutetrabenazine | First deuterated drug; validated "deuterium switch" strategy |
2015 | Crystal structures of BRD9-valerolactam complexes | Revealed binding mode of valerolactam-based inhibitors (PDB: 4Z6H, 4Z6I) |
2021 | Approval of donafenib (China) | Deuterated sorafenib analog for liver cancer |
2022 | FDA approval of deucravacitinib | First de novo deuterated drug; leveraged deuteration for metabolic selectivity |
2023+ | BMS-986322 in clinical trials | Novel deuterated epigenetic agent (valerolactam-related chemotype) |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3